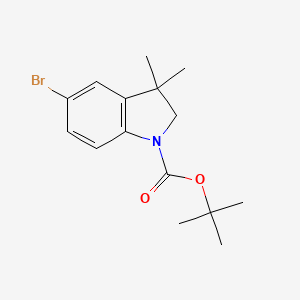

Tert-butyl 5-bromo-3,3-dimethylindoline-1-carboxylate

Description

tert-Butyl 5-bromo-3,3-dimethylindoline-1-carboxylate is a brominated indoline derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and dimethyl substituents at the 3-position. This compound serves as a critical intermediate in pharmaceutical and organic synthesis, enabling further functionalization via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) due to the reactive bromine atom . The Boc group enhances stability during synthetic processes, while the dimethyl groups contribute to steric and electronic modulation of the indoline core.

Properties

IUPAC Name |

tert-butyl 5-bromo-3,3-dimethyl-2H-indole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO2/c1-14(2,3)19-13(18)17-9-15(4,5)11-8-10(16)6-7-12(11)17/h6-8H,9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRWXXSTYTJXIMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C2=C1C=C(C=C2)Br)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of tert-Butyl 5-bromo-3,3-dimethylindoline-1-carboxylate

General Synthetic Strategy

The synthesis generally involves three key steps:

- Construction or availability of the 5-bromo-3,3-dimethylindoline core.

- Introduction of the tert-butyl carbamate (Boc) protecting group at the nitrogen (N-1) position.

- Purification and characterization of the final compound.

The tert-butyl carbamate group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under mild basic conditions.

Detailed Synthetic Routes and Conditions

Starting Material Preparation

The 5-bromo-3,3-dimethylindoline scaffold can be prepared by bromination of 3,3-dimethylindoline or via cyclization routes starting from appropriately substituted anilines or nitro compounds. For example, bromination at the 5-position is often achieved using brominating agents under controlled conditions to avoid polybromination.

Boc Protection of Indoline Nitrogen

A representative procedure for the Boc protection is as follows (adapted from indoline derivatives synthesis protocols):

- Dissolve 5-bromo-3,3-dimethylindoline in an anhydrous, inert solvent such as dichloromethane.

- Cool the solution to 0°C.

- Add a catalytic amount of 4-dimethylaminopyridine (DMAP) or triethylamine as a base.

- Slowly add di-tert-butyl dicarbonate (Boc anhydride) dropwise.

- Stir the reaction mixture at room temperature for 12–18 hours.

- Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, quench the reaction with water, extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate.

This method yields this compound as a solid or oil, depending on purity and crystallization conditions.

Alternative Coupling Methods

Other methods involve coupling reactions of 5-aminoindoline derivatives with tert-butyl chloroformate or pivaloyl chloride under basic conditions to afford carbamate derivatives. For example, triethylamine can be used as a base in chloroform or dichloromethane solvent systems at room temperature.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Bromination | Brominating agent (e.g., NBS) | Dichloromethane or similar | 0°C to RT | 1–3 hours | 70–85 | Controlled to avoid polybromination |

| Boc Protection | Di-tert-butyl dicarbonate, DMAP or triethylamine | Dichloromethane | 0°C to RT | 12–18 hours | 60–75 | Purified by silica gel chromatography |

| Alternative Carbamate Formation | Boc anhydride or pivaloyl chloride, triethylamine | Chloroform or DCM | 0°C to RT | 1–18 hours | 62–70 | Reaction monitored by TLC |

Research Outcomes and Characterization

Spectroscopic Data

Typical ^1H NMR spectra of this compound show:

- Singlets corresponding to the tert-butyl group at ~1.4 ppm (9H).

- Methyl groups at the 3-position as singlets near 1.8–2.3 ppm.

- Aromatic protons between 6.5 and 8.0 ppm, with the bromine substitution influencing chemical shifts.

- Indoline methylene protons appearing as multiplets or triplets around 3.0–4.5 ppm.

Mechanistic Considerations

The Boc protection proceeds via nucleophilic attack of the indoline nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, facilitated by base catalysis. The reaction is generally mild, preserving the bromine substituent and methyl groups intact. The reaction temperature and solvent choice influence the reaction rate and product purity.

Chemical Reactions Analysis

Tert-butyl 5-bromo-3,3-dimethylindoline-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing agents like potassium permanganate for oxidation .

Scientific Research Applications

Tert-butyl 5-bromo-3,3-dimethylindoline-1-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

Biological Studies: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

Material Science: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-3,3-dimethylindoline-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the indoline ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Structural Features :

- Boc group : Provides protection for the indoline nitrogen, enabling selective deprotection under acidic conditions.

- 5-Bromo substituent : A versatile handle for metal-catalyzed coupling reactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to structurally related indoline, indazole, and isoquinoline derivatives (Table 1).

Table 1: Comparative Analysis of Key Compounds

Note: The molecular formula and weight of the target compound are inferred based on structural similarity to and .

Reactivity and Functionalization

- Boc Protection : The Boc group in the target compound and analogues (e.g., ) ensures stability during synthetic steps but requires acidic conditions (e.g., TFA) for deprotection. This contrasts with unprotected derivatives like 5-bromo-3,3-dimethylindolin-2-one, which lack this protective capability .

- Bromine Reactivity : The 5-bromo substituent enables cross-coupling reactions. For example, tert-butyl 5-bromo-3-oxo-2H-indazole-1-carboxylate undergoes Suzuki couplings to introduce aryl/heteroaryl groups, a trait shared with the target compound.

- Substituent Effects :

- 3,3-Dimethyl vs. 3,3-Dimethoxy : The dimethyl groups in the target compound enhance lipophilicity compared to the dimethoxy analogue in , which may improve membrane permeability in drug candidates.

- Indoline vs. Indazole Cores : Indazoles (e.g., ) exhibit aromaticity and planar geometry, favoring interactions with biological targets like kinases. In contrast, the saturated indoline core in the target compound may confer conformational flexibility .

Physicochemical Properties

- NMR Data : The Boc group in tert-butyl derivatives typically shows a singlet at δ ~1.6 ppm (9H, tert-butyl) in ¹H NMR . The 3,3-dimethyl groups resonate as a singlet near δ 1.2–1.5 ppm, while the dimethoxy analogue in displays methoxy signals at δ 3.53 ppm.

- Stability : Boc-protected compounds (e.g., ) are stable under basic and neutral conditions but hydrolyze in strong acids. The target compound’s dimethyl substituents may further stabilize the indoline ring against oxidation compared to unsubstituted analogues.

Biological Activity

Tert-butyl 5-bromo-3,3-dimethylindoline-1-carboxylate is a synthetic organic compound belonging to the indoline family, notable for its diverse biological activities and potential applications in medicinal chemistry. This compound has garnered attention for its potential as a drug candidate targeting various diseases, particularly cancer and microbial infections.

Chemical Structure and Properties

The compound's molecular formula is C14H16BrN2O2, with a molecular weight of 351.24 g/mol. Its unique structural features include a tert-butyl group and a bromo substituent on the indoline ring, which enhance its binding affinity to biological targets.

Biological Activity Overview

This compound exhibits several biological activities, including:

- Enzyme Inhibition : The compound has been identified as a potential enzyme inhibitor, particularly in pathways related to cancer cell proliferation.

- Receptor Interaction : It shows interactions with specific receptors that may lead to modulation of biological pathways relevant to disease processes.

- Neuroprotective Properties : Indoline derivatives are known for their neuroprotective effects, suggesting potential applications in neuropharmacology.

Research indicates that the compound may operate through mechanisms such as competitive inhibition or allosteric modulation of target enzymes and receptors. The presence of cyano and bromo groups is believed to enhance its binding affinity, making it a promising candidate for drug development aimed at treating cancer and microbial infections.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Inhibition of Cancer Cell Growth : A study demonstrated that this compound could inhibit the growth of various cancer cell lines by inducing apoptosis. The mechanism involved the activation of caspase pathways, leading to programmed cell death.

- Antimicrobial Activity : Another research effort highlighted its effectiveness against certain bacterial strains, suggesting its potential as an antimicrobial agent. The compound showed significant inhibition of bacterial growth at micromolar concentrations.

- Neuroprotective Effects : In vitro studies indicated that this compound could protect neuronal cells from oxidative stress-induced damage, showcasing its potential in treating neurodegenerative diseases.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Activity Type | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Enzyme Inhibitor | 12 | Effective against cancer cell lines |

| Tert-butyl 7-cyano-3,4-dihydroisoquinoline-2(1H)-carboxylate | Antibacterial | 15 | Exhibits broad-spectrum antimicrobial activity |

| Tert-butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate | Neuroprotective | 20 | Protects against oxidative stress |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.